2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]nicotinamide
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Overview
Description
2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]nicotinamide is a complex organic compound characterized by its unique structure, which includes two chlorine atoms, a trifluoromethoxy group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core, followed by the introduction of the trifluoromethoxy group and the chlorination of the aromatic ring. Common reagents used in these reactions include trifluoromethoxybenzene, chlorinating agents such as thionyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]nicotinamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]nicotinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological responses. The pathways involved can be complex and are the subject of ongoing research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinamide derivatives and trifluoromethoxy-substituted aromatic compounds. Examples include:
- 2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]benzamide
- 2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]pyridine
Uniqueness
What sets 2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]nicotinamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C13H7Cl2F3N2O2 |
---|---|
Molecular Weight |
351.10 g/mol |
IUPAC Name |
2,6-dichloro-N-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H7Cl2F3N2O2/c14-10-5-4-9(11(15)20-10)12(21)19-7-2-1-3-8(6-7)22-13(16,17)18/h1-6H,(H,19,21) |
InChI Key |
XWRIPAIBLBKCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)C2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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